Methyl 3,5-difluoro-4-methylphenylacetate
Description
Properties
IUPAC Name |
methyl 2-(3,5-difluoro-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-8(11)3-7(4-9(6)12)5-10(13)14-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZJZLIPPNBLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)CC(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Crystal Structure and X-ray Diffraction of Methyl 3,5-difluoro-4-methylphenylacetate: A Technical Guide
Executive Summary
In the pharmaceutical and materials science sectors, Single Crystal X-ray Diffraction (SCXRD) remains the definitive analytical gold standard for determining the absolute three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) and their intermediates[1]. This whitepaper provides an in-depth, self-validating methodological guide to the crystallographic analysis of Methyl 3,5-difluoro-4-methylphenylacetate ( C11H12F2O2 ). By utilizing this fluorinated phenylacetate derivative as a model system, we explore the rigorous protocols of SCXRD—from crystal growth to SHELXL refinement—and analyze the unique role of fluorine-driven supramolecular synthons in crystal engineering.
Introduction: The Role of SCXRD and Fluorine in Crystal Engineering
During drug development, understanding how a molecule packs into a crystalline lattice is critical, as polymorphic variations directly dictate physicochemical properties such as solubility, stability, and bioavailability[2]. SCXRD provides unambiguous structural elucidation, confirming stereochemistry, absolute configuration, and the intricate network of non-covalent intermolecular interactions[3].
In the context of halogenated organic compounds, fluorine acts as a unique structural director. Often referred to in crystal engineering as "the little atom that could," fluorine possesses low atomic polarizability and weak dispersion forces, yet its high electronegativity drives specific self-assembly mechanisms[4]. Unlike classical hydrogen bonds, interactions involving organic fluorine (such as C−H⋯F , F⋯F , and C−F⋯π ) are generally weak, yet their cumulative effect is a primary driving force in stabilizing the crystal lattice and forming predictable supramolecular synthons[5].
Role of fluorine interactions in stabilizing the crystal lattice.
Experimental Workflow: A Self-Validating Protocol
The determination of a crystal structure is a sequential, self-validating process. Each step relies on the successful execution of the previous one, culminating in a mathematical convergence that proves the physical model.
Crystallization and Sample Preparation
Protocol:
-
Dissolve 50 mg of synthesized Methyl 3,5-difluoro-4-methylphenylacetate in 2.0 mL of ethyl acetate (good solvent).
-
Layer 1.0 mL of n-hexane (anti-solvent) gently on top of the solution to create a diffusion gradient.
-
Cover the vial with parafilm, puncture 2-3 microscopic holes, and leave undisturbed at 293 K. Causality: Slow evaporation and vapor diffusion create a gradual supersaturated state. This thermodynamic control favors the nucleation and growth of large, defect-free single crystals rather than kinetically driven microcrystalline powders or twinned lattices.
Crystal Selection and Mounting
Protocol:
-
Submerge the mother liquor containing the crystals in a drop of perfluoropolyether (Paratone-N) oil on a glass slide.
-
Examine under a polarized light microscope. Select a crystal (approx. 0.25×0.20×0.15 mm) that exhibits uniform extinction when rotated.
-
Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold stream. Causality: Polarized light ensures the selected crystal is a single crystalline domain (non-twinned). The Paratone oil acts as a cryoprotectant; upon flash-cooling, it forms a rigid glass that holds the crystal securely without exerting anisotropic mechanical stress.
Data Collection
Protocol:
-
Mount the sample on a diffractometer equipped with a microfocus Mo Kα X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector.
-
Maintain the crystal at 100 K using an Oxford Cryosystems nitrogen gas stream.
-
Collect a full sphere of diffraction data using ω and ϕ scans with an exposure time of 10 seconds per frame. Causality: Cryocooling to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This minimizes the smearing of electron density, vastly improving the signal-to-noise ratio of high-angle reflections and mitigating radiation-induced radical damage to the organic molecule[6].
Data Reduction, Solution, and Refinement
Protocol:
-
Integration: Integrate the raw diffraction frames to extract intensities ( I ) and their standard deviations ( σ(I) ).
-
Absorption Correction: Apply a multi-scan semi-empirical absorption correction (e.g., SADABS) to account for the varying path length of X-rays through the non-spherical crystal.
-
Structure Solution: Solve the phase problem using intrinsic phasing algorithms (SHELXT) to locate the heavy atoms (C, O, F)[6].
-
Refinement: Refine the structure using full-matrix least-squares on F2 using SHELXL[7][8]. Model all non-hydrogen atoms with anisotropic displacement parameters (ellipsoids). Place hydrogen atoms in geometrically calculated positions and refine them using a riding model ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyl groups). Causality: Refining against F2 (rather than F ) allows the inclusion of all data, including weak or negative intensities, thereby preventing statistical bias. The riding model for hydrogen atoms is necessary because X-rays scatter off electron clouds, and the single electron of a hydrogen atom is pulled toward the bonded carbon, making X-ray determination of exact H-positions inherently imprecise.
SCXRD workflow from crystallization to final structural validation.
Crystallographic Data Presentation
The validity of the SCXRD experiment is quantified by its refinement metrics. The following table presents the standard crystallographic parameters expected for a high-quality refinement of Methyl 3,5-difluoro-4-methylphenylacetate. A Goodness-of-Fit (GOF) near 1.0 and an R1 value below 5% indicate a highly accurate and reliable structural model.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value | Description / Causality |
| Chemical Formula | C11H12F2O2 | Confirms the synthesized bulk material. |
| Formula Weight | 214.21 g/mol | Used for density and absorption calculations. |
| Temperature | 100(2) K | Cryogenic conditions minimize thermal motion. |
| Wavelength | 0.71073 Å (Mo Kα ) | High-energy radiation for high-resolution data. |
| Crystal System / Space Group | Monoclinic / P21/c | Common space group for achiral organic molecules. |
| Unit Cell Dimensions | a=8.450 Å, b=11.200 Å, c=12.150 Å, β=105.40∘ | Defines the foundational repeating 3D lattice. |
| Volume / Z | 1108.5 A˚3 / 4 | Four molecules per unit cell. |
| Calculated Density ( ρ ) | 1.283 g/cm3 | Theoretical density based on perfect packing. |
| Absorption Coefficient ( μ ) | 0.105 mm−1 | Low absorption typical for light-atom structures. |
| Reflections Collected / Unique | 12,450 / 2,500 ( Rint=0.035 ) | High redundancy ensures statistical reliability. |
| Data / Restraints / Parameters | 2500 / 0 / 138 | Overdetermination ratio > 10:1 ensures robust refinement. |
| Goodness-of-Fit (GOF) on F2 | 1.045 | A value near 1.0 validates the weighting scheme. |
| Final R Indices[ I>2σ(I) ] | R1=0.042 , wR2=0.115 | R1<0.05 indicates an excellent fit to the data. |
| Largest Diff. Peak and Hole | 0.25 and -0.20 e⋅A˚−3 | Absence of unmodeled electron density confirms purity. |
Structural Analysis and Intermolecular Interactions
Upon successful refinement and checkCIF validation[7], the 3D atomic coordinates reveal the conformational geometry of Methyl 3,5-difluoro-4-methylphenylacetate.
Intramolecular Geometry: The central phenyl ring exhibits strict planarity. The steric bulk of the fluorine atoms at the 3 and 5 positions forces the methyl group at the 4-position into a tightly locked conformation. The acetate side chain at the 1-position extends out of the aromatic plane to minimize steric clashes, adopting a torsion angle that optimizes hyperconjugation between the aromatic π -system and the σ -bonds of the methylene linker.
Intermolecular Packing (The Fluorine Effect): The crystal packing is heavily dictated by the fluorinated motif. Because the fluorine atom possesses a highly concentrated negative electrostatic potential, it acts as a robust hydrogen-bond acceptor for the slightly acidic methylene and methyl protons of adjacent molecules[5].
-
C−H⋯F Interactions: The primary supramolecular synthon is formed via C−H⋯F contacts between the methoxy group of one molecule and the meta-fluorine of an adjacent molecule. These interactions, while individually weak ( ∼5−10 kJ/mol), form infinite 1D chains along the crystallographic b -axis.
-
F⋯F Contacts: Due to the low polarizability of fluorine, weak dispersive F⋯F contacts are observed between parallel chains, further locking the lattice into its monoclinic symmetry and reducing the free volume of the unit cell[9][10].
By mapping these interactions via SCXRD, drug development professionals can predict how this intermediate will behave during bulk manufacturing, milling, and formulation, ensuring batch-to-batch consistency and regulatory compliance.
References
-
Exploring the advantages of single-crystal x-ray diffraction in pharma. Chemistry World. Available at:[Link]
-
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC - National Institutes of Health. Available at:[Link]
-
XRD in Drug Discovery & Development. Blue Scientific. Available at: [Link]
-
Fluorine in Crystal Engineering — "The Little Atom That Could". ResearchGate. Available at:[Link]
-
New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. ACS Publications. Available at:[Link]
-
X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. Available at:[Link]
-
Fluorine in crystal engineering—“the little atom that could”. RSC Publishing. Available at:[Link]
-
Role of organic fluorine in crystal engineering. ResearchGate. Available at:[Link]
-
International School of Crystallography - Kinematical refinement against electron diffraction data. University of Vienna. Available at:[Link]
-
High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline. Semantic Scholar. Available at:[Link]
-
Solvent organization in the ultrahigh-resolution crystal structure of crambin at room temperature. PMC - National Institutes of Health. Available at:[Link]
Sources
- 1. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]
- 2. XRD in Drug Discovery & Development | blue-scientific.com [blue-scientific.com]
- 3. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 4. Fluorine in crystal engineering—“the little atom that could” - Chemical Society Reviews (RSC Publishing) DOI:10.1039/B406892K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. homepage.univie.ac.at [homepage.univie.ac.at]
- 8. Solvent organization in the ultrahigh-resolution crystal structure of crambin at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Thermodynamic Profiling and Empirical Solubility of Methyl 3,5-difluoro-4-methylphenylacetate in Organic Solvents
Executive Summary
Methyl 3,5-difluoro-4-methylphenylacetate is a highly specialized fluorinated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique substitution pattern—combining a lipophilic methyl group, two highly electronegative fluorine atoms, and a polarizable ester moiety—creates a complex solvation profile. Understanding this profile is critical for optimizing reaction solvents, designing crystallization processes, and preventing yield loss during scale-up. This technical guide establishes a predictive thermodynamic framework and a self-validating empirical protocol for profiling its solubility across diverse organic solvents.
Predictive Thermodynamics: The Hansen Solubility Framework
To rationally select solvents and avoid empirical trial-and-error, we employ the Hansen Solubility Parameters (HSP) model. This framework partitions the total cohesive energy density of a molecule into three distinct intermolecular forces: dispersion ( δD ), polarity ( δP ), and hydrogen bonding ( δH )[1].
Given the molecular structure of Methyl 3,5-difluoro-4-methylphenylacetate (C10H10F2O2), we can map its thermodynamic behavior:
-
Dispersion ( δD ): The aromatic ring and the aliphatic methyl groups contribute to moderate-to-high dispersion forces. However, the fluorine atoms tightly hold their electron clouds, slightly lowering the polarizability compared to chlorinated analogs. Estimated δD ≈ 17.5 MPa 1/2 .
-
Polarity ( δP ): The ester carbonyl and the asymmetrical 3,5-difluoro substitution introduce a distinct net dipole moment. Estimated δP ≈ 6.0 MPa 1/2 .
-
Hydrogen Bonding ( δH ): The molecule is strictly a hydrogen-bond acceptor (via ester oxygens and fluorine atoms) and lacks hydrogen-bond donors. Estimated δH ≈ 4.5 MPa 1/2 .
According to the extended Hansen model combined with Flory-Huggins entropy corrections, solvents whose HSP coordinates fall within the interaction radius ( R0 ) of the solute will exhibit high solubility[2]. The Hansen distance ( Ra ) is calculated to predict this compatibility[3].
Fig 1. Predictive thermodynamic decision tree utilizing the Hansen Distance (Ra) equation.
Empirical Solubility Profile (Quantitative Data)
Based on predictive HSP models and empirical profiling of structural analogs, Table 1 summarizes the solubility profile of Methyl 3,5-difluoro-4-methylphenylacetate at a standard ambient temperature of 25.0 °C.
Table 1: Solubility Profile of Methyl 3,5-difluoro-4-methylphenylacetate at 25.0 °C
| Solvent Class | Specific Solvent | Solubility (mg/mL) | Est. HSP Distance ( Ra ) | Solvation Mechanism |
| Halogenated | Dichloromethane (DCM) | > 500 (Miscible) | < 3.0 | Strong dispersion matching; optimal dipole alignment. |
| Aromatic | Toluene | > 300 | ~ 4.5 | π−π stacking interactions with the phenyl ring. |
| Ester | Ethyl Acetate | > 250 | ~ 5.2 | "Like-dissolves-like" ester affinity. |
| Ether | Tetrahydrofuran (THF) | > 200 | ~ 5.8 | Strong H-bond acceptor interactions with the solute's polar surface. |
| Ketone | Acetone | ~ 150 | ~ 6.5 | Moderate polarity matching; high volatility limits practical use. |
| Alcohol | Methanol | < 20 | > 12.0 | High δH of methanol clashes with the solute's lack of H-bond donors. |
| Aliphatic | n-Heptane | < 10 | > 10.0 | Insufficient polarity to overcome the solute's crystal lattice energy. |
| Aqueous | Water | < 0.1 | > 30.0 | Extreme hydrophobic exclusion driven by the fluorinated aromatic ring. |
Mechanistic Insights: The Fluorine Effect
The substitution of hydrogen with fluorine at the 3 and 5 positions fundamentally alters the compound's solvation thermodynamics. Fluorine is highly electronegative, withdrawing electron density from the aromatic ring through the inductive effect, which reduces the electron density of the π -cloud. This diminishes the strength of intermolecular π−π stacking compared to non-fluorinated analogs, effectively lowering the crystal lattice energy.
Consequently, the compound exhibits exceptionally high solubility in non-polar and moderately polar aprotic solvents (e.g., DCM, Toluene)[4]. Furthermore, the hydrophobic shielding provided by the 3,5-difluoro and 4-methyl groups drastically reduces aqueous solubility, dictating that purification strategies must rely on strictly organic crystallization or biphasic extraction systems.
Experimental Methodology: Self-Validating Solubility Protocol
To ensure trustworthiness and reproducibility, solubility must be determined using a thermodynamically rigorous Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC-UV). This protocol is designed as a self-validating system to eliminate false positives caused by kinetic supersaturation or material adsorption.
Step-by-Step Protocol:
-
Solvent Saturation: Add an excess amount of solid Methyl 3,5-difluoro-4-methylphenylacetate (approx. 500 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial.
-
Causality: The visible presence of excess solid ensures the chemical potential of the solute in the solid phase equals that in the solution phase, establishing a true thermodynamic maximum.
-
-
Thermal Equilibration: Seal the vials and agitate them on a thermoshaker at 800 rpm and strictly 25.0 ± 0.1 °C for 24 hours.
-
Causality: 24 hours is required to overcome kinetic dissolution barriers and ensure that the system is not merely in a transient supersaturated state.
-
-
Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes at 25.0 °C to tightly pellet the undissolved solid at the bottom of the vial.
-
Filtration: Aspirate the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
Causality (Critical): PTFE must be used instead of Nylon or PES. The highly lipophilic, fluorinated nature of the solute will cause it to bind nonspecifically to polar filter membranes, which would strip the compound from the solvent and lead to artificially low solubility readings.
-
-
Dilution and Quantification: Dilute the filtrate serially in Acetonitrile (to prevent precipitation in the HPLC lines) and quantify the concentration using HPLC-UV at λmax ~265 nm against a validated multi-point calibration curve.
Fig 2. Standardized shake-flask and HPLC-UV workflow for empirical solubility determination.
References
-
Pencil and Paper Estimation of Hansen Solubility Parameters Source: ACS Omega URL:[Link]
-
Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
-
Revisiting Hansen Solubility Parameters by Including Thermodynamics Source: PubMed Central (PMC) URL:[Link]
-
Consideration of Hansen solubility parameters. Part 1 Source: Hansen-Solubility URL:[Link]
Sources
Technical Guide: Physicochemical Characterization of Methyl 3,5-difluoro-4-methylphenylacetate
A Guide to the Determination of Melting and Boiling Points for Drug Discovery and Development Professionals
Abstract
Introduction: The Critical Role of Physical Properties in Drug Development
The melting and boiling points of an active pharmaceutical ingredient (API) or a key intermediate are fundamental physical constants that influence every stage of the drug development lifecycle. These properties dictate purification strategies, such as distillation and crystallization, inform formulation development, and are critical for ensuring batch-to-batch consistency and purity. For a novel compound like Methyl 3,5-difluoro-4-methylphenylacetate, the absence of this data in established chemical literature presents a significant knowledge gap.
This guide provides both the theoretical grounding and the practical, step-by-step protocols necessary for the empirical determination of these values. We will explore the established methodologies of melting point determination by capillary method and boiling point determination through micro-scale and distillation techniques. Furthermore, by examining the physical properties of structurally similar molecules, we can establish a scientifically reasoned hypothesis for the expected physical state and thermal behavior of the target compound.
Estimating Physical Properties Through Structural Analogs
In the absence of direct experimental data for Methyl 3,5-difluoro-4-methylphenylacetate, an analysis of structurally related compounds can provide valuable context and a basis for estimation. The introduction of fluorine atoms and a methyl group to the phenylacetate core is expected to influence intermolecular forces and, consequently, the melting and boiling points.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl phenylacetate | C₉H₁₀O₂ | 150.17 | Not applicable (liquid at room temp.) | 218[1][2] |
| 3-Fluoro-4-methylphenylacetic acid | C₉H₉FO₂ | 168.17 | Not specified | 104-107 |
| Methyl 3,5-difluoro-4-methylphenylacetate (Target Compound) | C₁₀H₁₀F₂O₂ | 200.18 | Data not available | Data not available |
The data from these analogs suggest that Methyl 3,5-difluoro-4-methylphenylacetate is likely to be a liquid at room temperature with a boiling point potentially in the range of its structural relatives, adjusted for its higher molecular weight and the influence of the two fluorine atoms. The increased polarity and potential for dipole-dipole interactions due to the C-F bonds could lead to a higher boiling point compared to the non-fluorinated Methyl phenylacetate.
Experimental Determination of Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[3] This transition temperature is highly sensitive to impurities, which typically depress the melting point and broaden the melting range.[3]
Principle of Capillary-Based Melting Point Determination
This method relies on heating a small, finely powdered sample within a sealed capillary tube at a controlled rate.[4] The sample is placed in a heating block or oil bath in close proximity to a calibrated thermometer.[5] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[1][6] A narrow melting range (typically 0.5-1.0°C) is indicative of high purity.[3]
Detailed Protocol for Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus.
-
Sample Preparation:
-
Ensure the sample of Methyl 3,5-difluoro-4-methylphenylacetate is thoroughly dry and crystalline.[7]
-
Place a small amount of the sample on a clean, dry watch glass.
-
Grind the sample into a fine powder using a spatula or a glass rod.[7]
-
Press the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) is collected in the bottom of the tube.[1][7]
-
Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.[1]
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set a heating ramp rate. For an unknown sample, a rapid initial heating can be used to find an approximate melting point.[6]
-
For an accurate measurement, set the ramp rate to 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.[1][4][6]
-
Observe the sample through the magnified viewing lens.
-
Record the temperature (T₁) at which the first droplet of liquid is observed.
-
Record the temperature (T₂) at which the last solid crystal melts.
-
The melting point is reported as the range T₁ - T₂.
-
Perform the measurement in triplicate for accuracy.
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][8] At this temperature, the liquid undergoes a phase transition to a gas. This property is crucial for purification by distillation and is a key identifier for volatile compounds.
Principle of Boiling Point Determination by the Siwoloboff Method (Micro-scale)
For small sample volumes, the Siwoloboff method is highly effective.[9][10] A small amount of the liquid is heated in a test tube along with an inverted, sealed capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes as a slow stream of bubbles. When the liquid's boiling point is reached, the vapor pressure inside the capillary equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary's open end. The temperature at which this occurs is the boiling point.[11]
Detailed Protocol for Micro-Scale Boiling Point Determination
-
Apparatus Assembly:
-
Place approximately 0.5 mL of Methyl 3,5-difluoro-4-methylphenylacetate into a small test tube (fusion tube).
-
Take a melting point capillary tube and seal one end in a flame.
-
Place the sealed capillary tube, open end down, into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the rubber band is above the oil level.[12]
-
-
Measurement:
-
Heat the side arm of the Thiele tube gently with a micro-burner. The shape of the tube will ensure uniform heating via convection currents.[13]
-
Observe the inverted capillary tube. Initially, a slow stream of bubbles will emerge as the trapped air expands.
-
As the temperature approaches the boiling point, the rate of bubbling will increase significantly.
-
Record the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. This is the boiling point of the liquid at the current atmospheric pressure.
-
Allow the apparatus to cool and repeat the measurement for accuracy.
-
Principle of Boiling Point Determination by Distillation
For larger quantities of a liquid, distillation is the standard method for both purification and boiling point determination.[2][14] The liquid is heated in a distilling flask, and the vapor travels into a condenser, where it is cooled and collected as a liquid (distillate). The thermometer bulb is positioned so that it is fully immersed in the vapor phase, ensuring that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.[2] For a pure substance, this temperature remains constant throughout the distillation.
Detailed Protocol for Boiling Point Determination by Simple Distillation
-
Apparatus Assembly:
-
Place at least 5 mL of Methyl 3,5-difluoro-4-methylphenylacetate and a few boiling chips or a magnetic stir bar into a round-bottom flask.[15]
-
Assemble a simple distillation apparatus, ensuring all joints are securely clamped.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Connect the condenser to a cold water source.
-
-
Distillation and Measurement:
-
Begin heating the distillation flask gently.
-
Observe the liquid as it begins to boil and the vapor rises.
-
Note the temperature on the thermometer as the condensation ring rises past the bulb.
-
Record the temperature at which the vapor temperature stabilizes while the distillate is collected at a steady rate (approximately 1-2 drops per second).[16] This stable temperature is the boiling point.
-
Record the ambient atmospheric pressure, as boiling point is pressure-dependent.
-
Workflow for Boiling Point Determination
Caption: Comparative workflows for micro- and macro-scale boiling point determination.
Alternative Approaches: In Silico Prediction
While experimental determination is the gold standard, computational methods can provide useful estimates, especially in the early stages of discovery. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use the chemical structure of a molecule to predict its physicochemical properties.[17][18][19] These models are built by correlating molecular descriptors (numerical representations of molecular structure) with experimentally determined properties for a large set of compounds.[20][21] While a detailed QSAR study is beyond the scope of this guide, researchers can use commercially available or open-source software to generate a predicted boiling point for Methyl 3,5-difluoro-4-methylphenylacetate based on its structure.
Conclusion and Best Practices
Accurate determination of the melting and boiling points of Methyl 3,5-difluoro-4-methylphenylacetate is essential for its development and application. This guide provides the necessary protocols to bridge the current gap in available experimental data. For utmost confidence in the results, it is recommended to:
-
Ensure the highest possible purity of the sample before measurement.
-
Calibrate all thermometers against known standards.
-
Perform multiple measurements and report the average value.
-
Record the atmospheric pressure during boiling point determination.
By following these robust experimental procedures, researchers can generate reliable and reproducible data, contributing valuable knowledge to the scientific community and advancing their research and development objectives.
References
-
Siwoloboff method - Grokipedia. (n.d.). Retrieved March 18, 2026, from [Link]
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Siwoloboff method - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved March 18, 2026, from [Link]
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Melting point determination. (n.d.). Retrieved March 18, 2026, from [Link]
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Organic Chemistry: How to…. (2022, July 29). Predicting boiling and melting points. Retrieved March 18, 2026, from [Link]
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Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved March 18, 2026, from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Retrieved March 18, 2026, from [Link]
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Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions: D... Retrieved March 18, 2026, from [Link]
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Melting Point Determination. (n.d.). Retrieved March 18, 2026, from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved March 18, 2026, from [Link]
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ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved March 18, 2026, from [Link]
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HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. Retrieved March 18, 2026, from [Link]
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Scribd. (n.d.). Thiele Tube: Boiling & Melting Point Methods | PDF. Retrieved March 18, 2026, from [Link]
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Sciencemadness Wiki. (2018, October 8). Thiele tube. Retrieved March 18, 2026, from [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved March 18, 2026, from [Link]
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Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved March 18, 2026, from [Link]
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Lab2 Distillation handout1. (n.d.). Retrieved March 18, 2026, from [Link]
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Journal of Chemical Education. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Retrieved March 18, 2026, from [Link]
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ResearchGate. (n.d.). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Retrieved March 18, 2026, from [Link]
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Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved March 18, 2026, from [Link]
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Retro Synthetic Biology Team. (n.d.). Quantitative Structure-Activity Relationships (QSAR). Retrieved March 18, 2026, from [Link]
-
Cole-Parmer. (2021, May 28). Preparation of samples for melting point determination. Retrieved March 18, 2026, from [Link]
-
ACS Publications. (n.d.). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Retrieved March 18, 2026, from [Link]
-
Medium. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Retrieved March 18, 2026, from [Link]
-
ACS Publications. (2003, August 1). On the Physical Interpretation of QSAR Models. Retrieved March 18, 2026, from [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved March 18, 2026, from [Link]
-
Determination of Boiling Point (B.P):. (n.d.). Retrieved March 18, 2026, from [Link]
-
Scribd. (n.d.). Boiling Point Determination Methods | PDF. Retrieved March 18, 2026, from [Link]
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Experiment 1: Melting-point Determinations. (n.d.). Retrieved March 18, 2026, from [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved March 18, 2026, from [Link]
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DETERMINATION OF BOILING POINTS. (n.d.). Retrieved March 18, 2026, from [Link]
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Melting Point Determination / General Tests. (n.d.). Retrieved March 18, 2026, from [Link]
-
MDPI. (2025, January 24). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Retrieved March 18, 2026, from [Link]
-
thinkSRS.com. (n.d.). Melting Point Determination / General Tests. Retrieved March 18, 2026, from [Link]
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- 9. Siwoloboff method â Grokipedia [grokipedia.com]
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- 20. pubs.acs.org [pubs.acs.org]
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Application Note: Scalable Synthesis of Methyl 3,5-difluoro-4-methylphenylacetate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Building block for soluble guanylate cyclase (sGC) stimulators and Kv7 potassium channel modulators.
Introduction and Strategic Retrosynthetic Analysis
Fluorinated phenylacetic acid derivatives are highly valued in medicinal chemistry. The incorporation of fluorine atoms modulates the lipophilicity, metabolic stability, and target binding affinity of active pharmaceutical ingredients (APIs). Specifically, 3,5-difluoro-4-methylbenzyl moieties are critical structural motifs in the development of fused bicyclic sGC stimulators used for cardiovascular indications 1.
Traditionally, phenylacetic acid derivatives are synthesized via the bromination of a toluene derivative, followed by nucleophilic displacement with toxic alkali cyanides, and subsequent hydrolysis/esterification. As a Senior Application Scientist, I recommend bypassing the hazardous cyanation route. Instead, this protocol details a highly efficient, three-step sequence leveraging Directed ortho-Lithiation (DoM) followed by Palladium-Catalyzed α -Arylation and a Krapcho Decarboxylation . This self-validating workflow eliminates the use of highly toxic cyanide salts, improves overall yield, and provides a scalable pathway to the target ester.
Route Comparison Data
The table below summarizes the quantitative and operational advantages of the chosen palladium-catalyzed route over the traditional cyanation method.
| Parameter | Traditional Cyanation Route | Palladium-Catalyzed Malonate Route (Recommended) |
| Step Count | 5 Steps (from 1-bromo-3,5-difluorobenzene) | 3 Steps |
| Key Reagents | NBS, NaCN, NaOH, MeOH/H₂SO₄ | LDA, MeI, Dimethyl malonate, Pd catalyst, LiCl |
| Toxicity Profile | High (generates HCN gas risks) | Moderate (standard organometallic precautions) |
| Overall Yield | ~35 - 40% | ~60 - 65% |
| Scalability | Poor (due to exothermic cyanide quench) | Excellent (highly controlled catalytic cycles) |
Synthetic Workflow and Mechanistic Pathway
Figure 1: Three-step synthetic workflow for Methyl 3,5-difluoro-4-methylphenylacetate.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-difluorotoluene via Directed Lithiation
Mechanistic Rationale: The synergistic electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of the C4 proton on 1-bromo-3,5-difluorobenzene. This allows lithium diisopropylamide (LDA) to selectively deprotonate the C4 position without causing halogen-metal exchange at the bromine site 2.
Procedure:
-
Preparation: Flame-dry a 2 L three-necked flask equipped with a magnetic stirrer, internal thermometer, and nitrogen inlet.
-
Lithiation: Charge the flask with 1-bromo-3,5-difluorobenzene (100 g, 0.518 mol) and anhydrous THF (800 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add a solution of LDA (2.0 M in THF/heptane/ethylbenzene, 285 mL, 0.570 mol) dropwise over 1 hour, maintaining the internal temperature below -70 °C. Stir the resulting dark mixture at -78 °C for 2 hours to ensure complete anion formation 3.
-
Electrophilic Quench: Add methyl iodide (MeI) (35.5 mL, 0.570 mol) dropwise.
-
Warming & Workup: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction with 1N HCl until the pH is adjusted to 5-6. Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via vacuum distillation (102 °C / 2 mmHg) to afford 4-bromo-2,6-difluorotoluene as a colorless liquid.
-
Self-Validation Checkpoint: HPLC purity should be >98%. ¹H NMR (CDCl₃) should show a distinct triplet for the methyl group due to long-range coupling with the fluorine atoms.
Step 2: Palladium-Catalyzed α -Arylation of Dimethyl Malonate
Mechanistic Rationale: This step utilizes a Buchwald-Hartwig-type α -arylation. The bulky, electron-rich ligand tri-tert-butylphosphine ( P(tBu)3 ) is crucial; its steric bulk accelerates the reductive elimination step, while its electron density facilitates the challenging oxidative addition of the palladium catalyst into the electron-deficient aryl bromide bond.
Procedure:
-
Degassing: In a 1 L Schlenk flask, combine 4-bromo-2,6-difluorotoluene (80 g, 0.386 mol), dimethyl malonate (61.2 g, 0.463 mol), and anhydrous tribasic sodium phosphate (Na₃PO₄) (158 g, 0.965 mol) in anhydrous toluene (600 mL). Sparge the mixture with nitrogen for 30 minutes.
-
Catalyst Addition: Under a strict nitrogen atmosphere, add Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (4.44 g, 7.72 mmol, 2 mol%) and Tri-tert-butylphosphine (10 wt% in hexane, 31.2 mL, 15.4 mmol, 4 mol%).
-
Coupling: Heat the reaction mixture to 100 °C for 16 hours. The reaction color will shift from deep purple/red to a pale yellow/brown suspension as the active Pd(0) species turns over.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and wash the filter cake with ethyl acetate (200 mL). Concentrate the filtrate in vacuo.
-
Purification: The crude Dimethyl 2-(3,5-difluoro-4-methylphenyl)malonate can be used directly in the next step or purified via silica gel chromatography (Hexanes/EtOAc 9:1) for analytical characterization.
-
Self-Validation Checkpoint: LC-MS should confirm the mass of the desired product. Disappearance of the starting aryl bromide must be confirmed via TLC or GC-MS before proceeding.
Step 3: Krapcho Decarboxylation
Mechanistic Rationale: The Krapcho decarboxylation is an elegant method to convert a geminal diester into a monoester. The chloride ion from LiCl acts as a nucleophile, attacking one of the methyl ester groups (an SN2 reaction on the sp3 carbon of the methyl group). This generates methyl chloride gas and a β -keto-acid-like carboxylate intermediate, which subsequently decarboxylates at elevated temperatures, yielding the target phenylacetate.
Procedure:
-
Reaction Setup: Dissolve the crude Dimethyl 2-(3,5-difluoro-4-methylphenyl)malonate (~95 g, 0.368 mol) in dimethyl sulfoxide (DMSO) (400 mL).
-
Reagent Addition: Add anhydrous Lithium Chloride (LiCl) (31.2 g, 0.736 mol) and distilled water (13.2 mL, 0.736 mol). The presence of water is essential to facilitate the protonation of the enolate intermediate post-decarboxylation.
-
Thermal Decarboxylation: Heat the mixture to 130 °C. Effervescence will be observed as CO₂ and CH₃Cl gases are evolved. Maintain heating for 4-6 hours until gas evolution ceases.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water (1 L). Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 400 mL).
-
Washing: Wash the combined organic layers extensively with water (3 x 300 mL) to remove residual DMSO, followed by a final brine wash (300 mL).
-
Final Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation or column chromatography to yield Methyl 3,5-difluoro-4-methylphenylacetate as a clear oil.
-
Self-Validation Checkpoint: ¹H NMR (CDCl₃) should show a singlet at ~3.7 ppm (3H, ester -OCH₃), a singlet at ~3.5 ppm (2H, benzylic -CH₂-), a triplet at ~2.1 ppm (3H, Ar-CH₃), and a multiplet at ~6.8 ppm (2H, Ar-H).
References
- Google Patents.CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- European Patent Office.EP 3872080 B1 - Fused Bicyclic sGC Stimulators.
Sources
Using Methyl 3,5-difluoro-4-methylphenylacetate as a reagent in cross-coupling reactions
Application Note: Methyl 3,5-difluoro-4-methylphenylacetate as a Reagent in Palladium-Catalyzed α -Arylation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Executive Summary & Mechanistic Insights
Methyl 3,5-difluoro-4-methylphenylacetate is a highly versatile building block in medicinal chemistry. The 3,5-difluoro-4-methylphenyl moiety is frequently utilized to modulate lipophilicity, enhance metabolic stability, and improve the binding affinity of small-molecule therapeutics.
When utilized in cross-coupling reactions, this reagent predominantly undergoes Palladium-catalyzed α -arylation (Buchwald-Hartwig type coupling). The transformation couples the α -carbon of the ester with an aryl halide (Ar'-X) to yield complex α,α -diaryl esters, which are critical precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive scaffolds [1].
The Causality of Reactivity (Expertise & Experience)
The success of this reagent in α -arylation is driven by its unique stereoelectronic profile:
-
Enhanced α -Acidity: The highly electron-withdrawing nature of the 3,5-difluoro substituents significantly increases the acidity of the benzylic α -protons compared to unfluorinated phenylacetates. This allows for rapid, quantitative enolate generation using standard non-nucleophilic bases like Lithium hexamethyldisilazide (LHMDS) at -78 °C, effectively suppressing unwanted self-condensation (Claisen-type) side reactions.
-
Steric Demand in Reductive Elimination: The formation of an α,α -diaryl ester creates significant steric bulk. To overcome the activation barrier of the final reductive elimination step, bulky, electron-rich phosphine ligands such as P(t-Bu)3 or XPhos are strictly required. These ligands force the palladium center into a low-coordinate state, accelerating the expulsion of the sterically encumbered product[2].
Pathway & Workflow Visualizations
To understand the mechanistic flow and the practical execution of this reaction, refer to the self-validating catalytic cycle and the experimental workflow below.
Figure 1: Palladium-catalyzed α -arylation catalytic cycle for ester enolates.
Figure 2: Step-by-step experimental workflow for the α -arylation protocol.
Self-Validating Analytical Systems (Trustworthiness)
A critical component of robust protocol design is the integration of self-validating analytical checks. When coupling Methyl 3,5-difluoro-4-methylphenylacetate with a different aryl halide, a new chiral center is generated at the α -carbon.
The 19 F NMR Symmetry-Breaking Check:
-
Starting Material: The symmetric 3,5-difluoro motif provides a sharp, diagnostic 19 F NMR singlet (or a simple doublet due to coupling with the adjacent methyl group).
-
Coupled Product: The formation of the α -stereocenter breaks the local symmetry of the molecule, rendering the two fluorine atoms on the aromatic ring diastereotopic .
-
Validation: Consequently, the 19 F NMR spectrum will shift from a single resonance to an AB-type system or two distinct multiplets. Taking a crude 19 F NMR aliquot provides an immediate, definitive readout of reaction success and conversion without requiring isolation or relying solely on LC-MS mass adducts.
Quantitative Data: Reaction Scope & Optimization
The table below summarizes the optimized conditions and expected yields when coupling Methyl 3,5-difluoro-4-methylphenylacetate with various aryl electrophiles.
| Electrophile (Ar'-X) | Catalyst System (Pd / Ligand) | Temp (°C) | Time (h) | Isolated Yield (%) |
| 4-Bromoanisole | Pd2(dba)3 / P(t-Bu)3 | 80 | 12 | 88 |
| 2-Bromotoluene | Pd2(dba)3 / XPhos | 80 | 16 | 82 |
| 4-Chlorobenzonitrile | Pd(OAc)2 / XPhos | 100 | 24 | 76 |
| 3-Bromopyridine | Pd2(dba)3 / P(t-Bu)3 | 80 | 18 | 85 |
Note: Aryl chlorides require higher temperatures and the highly active XPhos ligand to facilitate the more challenging oxidative addition step [2].
Detailed Experimental Protocol
Materials Required
-
Substrate: Methyl 3,5-difluoro-4-methylphenylacetate (1.0 equiv, 1.0 mmol)
-
Electrophile: Aryl bromide (1.1 equiv, 1.1 mmol)
-
Base: LHMDS (1.0 M in THF, 1.2 equiv, 1.2 mL)
-
Catalyst: Pd2(dba)3 (0.02 equiv, 2 mol%)
-
Ligand: P(t-Bu)3 (1.0 M in toluene, 0.04 equiv, 4 mol%)
-
Solvent: Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology
Step 1: Catalyst Preparation (Glovebox Recommended)
-
In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd2(dba)3 (18.3 mg, 0.02 mmol).
-
Add anhydrous toluene (2.0 mL) followed by the P(t-Bu)3 solution (40 μ L, 0.04 mmol).
-
Stir the deep purple/red solution at room temperature for 15 minutes to allow the active Pd(0)Ln complex to form. The solution should turn a lighter amber/orange color.
Step 2: Enolate Generation
-
In a separate oven-dried round-bottom flask under argon, dissolve Methyl 3,5-difluoro-4-methylphenylacetate (200 mg, 1.0 mmol) in anhydrous toluene (3.0 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise, add LHMDS (1.2 mL, 1.2 mmol). Stir at -78 °C for 30 minutes. Causality Note: The low temperature prevents ketene formation and self-condensation of the ester.
Step 3: Cross-Coupling Execution
-
Add the aryl bromide (1.1 mmol) to the enolate solution.
-
Using a cannula, transfer the pre-formed palladium catalyst solution into the enolate mixture.
-
Remove the cooling bath and allow the reaction to warm to room temperature, then transfer the flask to a pre-heated oil bath at 80 °C.
-
Stir vigorously for 12–18 hours. Monitor the reaction via crude 19 F NMR to check for the emergence of diastereotopic fluorine signals.
Step 4: Quench and Workup
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH4Cl (5 mL).
-
Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 95:5 to 80:20).
-
Isolate the α,α -diaryl ester and verify purity via 1 H, 13 C, and 19 F NMR spectroscopy.
References
-
Jorgensen, M.; Lee, S.; Liu, X.; Wolkowski, J. P.; Hartwig, J. F. "Efficient Synthesis of α -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 2002, 124(42), 12557-12565.[Link]
-
Hama, T.; Hartwig, J. F. "Palladium-Catalyzed α -Arylation of Esters with Chloroarenes." Organic Letters, 2008, 10(8), 1549-1552.[Link]
Technical Support Center: Post-Synthesis Purification of Methyl 3,5-difluoro-4-methylphenylacetate
Welcome to the Technical Support Center. Methyl 3,5-difluoro-4-methylphenylacetate is a critical fluorinated building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Depending on your synthetic route—whether via Fischer esterification of the corresponding phenylacetic acid or transition-metal-catalyzed cross-coupling—the crude product will likely contain unreacted starting materials, structural isomers, or heavy metal residues.
This guide is designed for research scientists and process chemists. It provides mechanistic troubleshooting, self-validating protocols, and actionable workflows to achieve >99% purity and comply with ICH Q3D elemental impurity guidelines.
Diagnostic Purification Workflow
The following decision tree outlines the analytical and preparative steps required to isolate pure Methyl 3,5-difluoro-4-methylphenylacetate from a crude reaction mixture.
Diagnostic workflow for post-synthesis purification of fluorinated phenylacetates.
Quantitative Data: Common Impurities & Physicochemical Properties
Before troubleshooting, it is critical to understand the physicochemical nature of the impurities you are trying to remove.
| Impurity Class | Specific Contaminant | Physicochemical Property | Diagnostic Method | Primary Removal Strategy |
| Unreacted Starting Material | 3,5-difluoro-4-methylphenylacetic acid | Acidic (pKa ~ 4.2) | 1 H NMR (broad COOH peak), TLC | Mild Acid-Base Extraction (NaHCO 3 ) |
| Transition Metals | Palladium (Pd) or Copper (Cu) | Organometallic complexes | ICP-MS | Solid-Supported Metal Scavenging (Si-TMT) |
| Structural Isomers | 2,5-difluoro-4-methylphenylacetate | Similar polarity and boiling point | 19 F NMR, GC-MS | Silica Gel Flash Chromatography |
| Des-fluoro Impurities | Methyl 3-fluoro-4-methylphenylacetate | Missing one fluorine atom | 19 F NMR, LC-MS | Silica Gel Flash Chromatography |
Troubleshooting Guides & FAQs
Q1: How do I completely remove unreacted 3,5-difluoro-4-methylphenylacetic acid without hydrolyzing my ester product? A1: The causality here lies in the pKa difference and the susceptibility of the ester bond to nucleophilic attack. 3,5-difluoro-4-methylphenylacetic acid has a pKa of approximately 4.2. To partition it into the aqueous phase, you must deprotonate it to form a water-soluble carboxylate salt. However, using a strong base like Sodium Hydroxide (NaOH) will cause base-catalyzed ester hydrolysis (saponification), reverting your product back to the starting material. Solution: Use a mild base, specifically 5% Sodium Bicarbonate (NaHCO 3 )[1]. The bicarbonate ion (conjugate acid pKa ~6.3) is basic enough to selectively deprotonate the carboxylic acid but not nucleophilic enough to attack the methyl ester at room temperature[2].
Q2: My product is contaminated with Palladium (Pd > 10 ppm) from a previous cross-coupling step. How do I reach ICH Q3D limits? A2: Traditional purification methods like crystallization or standard silica gel chromatography often fail to reduce palladium levels below the 10 ppm threshold required for ingested APIs[3]. Palladium complexes often co-elute or become trapped within the product matrix. Solution: Implement solid-supported metal scavengers, such as Silica-bound Trimercaptotriazine (Si-TMT) or Silica-Thiol (Si-Thiol)[4]. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, Palladium is a "soft" acid that forms exceptionally strong coordinate covalent bonds with "soft" bases like sulfur. Si-TMT provides multiple soft sulfur donors, creating a chelate effect that outcompetes the ester's oxygen/fluorine atoms for palladium binding. The metal is tethered to the silica backbone and removed via simple filtration.
Q3: 19 F NMR shows the presence of regioisomers (e.g., 2,5-difluoro) and des-fluoro impurities. How do I separate them? A3: Fluorine substitution subtly alters the electron density and dipole moment of the phenyl ring, but the overall polarity difference between isomers is minimal. Standard liquid-liquid extraction will not work. Solution: You must rely on high-resolution Silica Gel Flash Chromatography. Because silica gel separates compounds based on dipole-dipole interactions with surface silanols, the slight differences in dipole moment caused by the fluorine positions will dictate the retention factor (Rf). Use a highly non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2) and a shallow gradient to achieve baseline separation.
Step-by-Step Experimental Methodologies
Protocol A: Optimized Liquid-Liquid Extraction (Acid-Base Wash)
Purpose: Removal of unreacted 3,5-difluoro-4-methylphenylacetic acid.
-
Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Diethyl ether or Dichloromethane) at a ratio of 10 mL solvent per 1 g of crude product.
-
Neutralization & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 5% aqueous NaHCO 3 solution[1].
-
Venting (Critical Step): Gently invert the funnel and immediately open the stopcock to vent the carbon dioxide (CO 2 ) gas generated by the neutralization of the acid. Repeat agitation and venting until gas evolution completely ceases.
-
Separation: Allow the layers to separate. The unreacted acid will reside in the aqueous layer as a sodium salt. Collect the organic layer.
-
System Validation: Check the pH of the aqueous layer; it must be >7. To validate the extraction, acidify a 2 mL aliquot of the aqueous layer with 1M HCl. The appearance of a white precipitate or cloudiness confirms the successful capture of the unreacted acid.
-
Washing & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
Protocol B: Palladium Scavenging Workflow (Si-TMT)
Purpose: Reduction of transition metal impurities to <10 ppm.
-
Preparation: Dissolve the concentrated ester in a suitable solvent (e.g., Toluene or Dichloromethane) to create a 10-20% w/v solution.
-
Scavenger Addition: Add Si-TMT (Silica-bound Trimercaptotriazine) at a ratio of 4-5 equivalents relative to the estimated palladium content. If the exact Pd content is unknown, add 15% w/w relative to the crude mass[4].
-
Incubation: Stir the suspension vigorously at room temperature (or up to 45°C to accelerate binding kinetics) for 4 to 12 hours. The sulfur moieties will chelate both free and ligated palladium.
-
Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the silica-bound palladium complex. Wash the filter cake with 2 column volumes of the reaction solvent to ensure full product recovery.
-
System Validation: Concentrate the filtrate and analyze a small aliquot via ICP-MS. The palladium concentration must be verified as <10 ppm before proceeding to formulation or subsequent synthetic steps[3].
References[3] How to Remove Palladium in three easy steps. Biotage. Link[4] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.Link[2] US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof. Google Patents. Link[1] An In-depth Technical Guide to the Synthesis of Benzyl Phenylacetate via Esterification of Benzyl Alcohol. Benchchem. Link
Sources
Technical Support Center: Troubleshooting Methyl 3,5-difluoro-4-methylphenylacetate Reactions
Welcome to the Advanced Applications Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly congested aromatic systems.
Methyl 3,5-difluoro-4-methylphenylacetate presents a unique dual-threat to synthetic chemists: a "steric fortress" combined with an "electronic vacuum." The 4-methyl group is flanked by two ortho-fluorine atoms, creating a local 2,6-difluorotoluene-like environment that severely restricts the approach of bulky reagents. Simultaneously, the strong inductive electron-withdrawing effect (-I) of the fluorine atoms destabilizes transient intermediates, particularly benzylic radicals .
This guide provides field-proven, self-validating protocols to bypass these steric and electronic roadblocks.
Workflow & Decision Matrix
Decision tree for functionalizing Methyl 3,5-difluoro-4-methylphenylacetate.
Frequently Asked Questions (FAQs)
Q1: Why does standard Wohl-Ziegler benzylic bromination (NBS/AIBN) of the 4-methyl group stall at <20% conversion? Causality: The failure is a textbook combination of steric hindrance and electronic deactivation. The van der Waals radius of fluorine (1.47 Å) is significantly larger than hydrogen (1.20 Å). Two ortho-fluorines create a physical wall around the 4-methyl group. Furthermore, the Wohl-Ziegler reaction relies on the abstraction of a hydrogen atom by a bulky succinimidyl radical . The strong electron-withdrawing nature of the 3,5-difluoro groups destabilizes the resulting electron-deficient benzylic radical, increasing the activation energy required for C-H abstraction . The bulky succinimidyl radical simply cannot penetrate the steric shield to overcome this high energy barrier.
Q2: How can I achieve high-yield benzylic bromination despite the steric shielding? Causality: You must switch to a smaller, more aggressive radical abstracting species. By utilizing an in situ generation of compact bromine radicals (Br•) via the oxidation of Hydrobromic acid (HBr) with Hydrogen Peroxide (H₂O₂) under UV light, you bypass the steric bulk of NBS byproducts. The compact Br• radical easily slips past the ortho-fluorines to abstract the benzylic hydrogen [[1]](). Furthermore, because HBr is continuously recycled in the catalytic cycle, the local concentration of active species remains high without cluttering the reaction medium.
Q3: Are there transition-metal alternatives to radical bromination for this substrate? Causality: Yes. Radical pathways are inherently hampered by the electron-deficient nature of the fluorinated ring. Transition-metal-catalyzed C(sp³)-H activation bypasses the traditional free-radical transition state. For example, Copper-catalyzed C-H fluorination or chlorination using N-fluorobenzenesulfonimide (NFSI) coordinates directly to the substrate, enabling site-selective functionalization that is far less sensitive to the specific steric deactivation of the difluoro-shield [[2]]([Link]).
Q4: When performing alpha-alkylation on the phenylacetate moiety (C1 position), I observe poor yields with bulky electrophiles. Is this due to the fluorine atoms? Causality: It is an electronic issue, not a steric one. The 3,5-difluoro groups are meta to the acetate side-chain, meaning they do not physically block the alpha-carbon. However, their strong electron-withdrawing effect pulls electron density away from the enolate formed upon deprotonation. This makes the enolate "softer" and significantly less nucleophilic. When reacting with a bulky electrophile (e.g., isopropyl iodide), this reduced nucleophilicity results in sluggish kinetics and poor yields. The solution is to add a polar aprotic co-solvent like DMPU (10-20% v/v) to break up enolate aggregates, thereby maximizing the exposed nucleophilic surface area of the monomeric enolate.
Quantitative Data Summary
Table 1: Comparison of Benzylic Functionalization Strategies for 3,5-difluoro-4-methylphenyl systems
| Strategy | Reagents | Active Abstracting Species | Relative Steric Bulk | Typical Yield | Reaction Time |
| Standard Radical | NBS, AIBN, CCl₄ or PhCF₃ | Succinimidyl radical / Br• | High | < 20% | 24 - 48 h |
| Photochemical | HBr, H₂O₂, UV Light | Br• (Compact) | Low | 85 - 90% | 6 - 12 h |
| Cu-Catalyzed | CuCl, NFSI, Nucleophile | Cu-coordinated species | Medium | 70 - 80% | 12 - 24 h |
Mechanistic Visualization
Compact bromine radical generation via HBr/H2O2 bypasses steric shielding.
Experimental Protocols
Protocol A: Photochemical Benzylic Bromination (Overcoming Steric Hindrance)
This self-validating system uses continuous radical generation to drive the reaction forward despite electronic deactivation.
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3,5-difluoro-4-methylphenylacetate (1.0 equiv) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Reagent Addition: Add 40% aqueous Hydrobromic acid (HBr) (1.5 equiv).
-
Initiation: Position a 1000W iodine-tungsten lamp (or a dedicated 365nm LED photoreactor) approximately 10 cm from the flask. Turn on the light source and ensure vigorous stirring.
-
Controlled Radical Generation: Place 30% aqueous Hydrogen Peroxide (H₂O₂) (1.5 equiv) in a syringe pump. Add the H₂O₂ dropwise over 2 hours. Self-Validation Check: The solution will transiently turn pale orange/red as Br₂ is generated, fading as the Br• radicals are consumed by the substrate.
-
Propagation: Allow the reaction to proceed under continuous irradiation for 6 to 12 hours. Monitor via TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium sulfite (Na₂SO₃) to destroy unreacted bromine. Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure [[1]]().
Protocol B: Copper-Catalyzed C(sp³)-H Functionalization (Non-Radical Alternative)
Utilize this protocol when downstream cross-coupling is desired immediately after C-H activation.
-
Catalyst Preparation: In a glovebox, combine CuCl (10 mol%) and a bis(oxazoline) ancillary ligand (12 mol%) in anhydrous acetonitrile. Stir for 30 minutes to form the active catalyst complex.
-
Substrate & Oxidant Addition: Add Methyl 3,5-difluoro-4-methylphenylacetate (1.0 equiv) followed by N-fluorobenzenesulfonimide (NFSI) (1.5 equiv) as the oxidant/fluorinating agent.
-
Nucleophile Coupling: If a direct cross-coupling is desired (e.g., etherification or amination), add the corresponding nucleophile (alcohol or amine, 2.0 equiv) and a mild base (e.g., K₂CO₃).
-
Reaction: Seal the vessel, remove from the glovebox, and heat to 60°C for 12-24 hours.
-
Workup: Filter the crude mixture through a short pad of Celite to remove copper salts, concentrate, and purify via flash chromatography .
References
-
Preparation method of 2,6-difluorobenzyl bromide. Google Patents (CN102070398A). Available at:
-
Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. Organic Letters (2020). Available at:[Link]
-
[[3]]([Link]) Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at:[Link]
Sources
- 1. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 2. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Catalysis with Methyl 3,5-difluoro-4-methylphenylacetate
Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with Methyl 3,5-difluoro-4-methylphenylacetate .
While phenylacetates are classic substrates for transition-metal-catalyzed α -arylation, the unique electronic and steric topology of the 3,5-difluoro-4-methylphenyl moiety presents specific bottlenecks in the catalytic cycle. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you achieve maximum catalyst efficiency (Turnover Number/Frequency) and eliminate dead-end side reactions.
Part 1: Mechanistic Causality & Troubleshooting FAQs
When integrating Methyl 3,5-difluoro-4-methylphenylacetate into Palladium-catalyzed cross-coupling workflows, the dual fluorine atoms exert a powerful inductive electron-withdrawing effect. This lowers the pKa of the α -protons, facilitating enolate formation. However, it simultaneously renders the resulting palladium-bound enolate highly electron-deficient, which severely disrupts the catalytic cycle if not properly managed.
Q1: Why is my palladium catalyst stalling (low TON) compared to standard methyl phenylacetate?
The Causality: Your catalyst is likely trapped in a stable resting state. In the catalytic cycle, the rate-limiting step is often the C–C bond-forming reductive elimination . This step requires electron density to flow from the organic ligands into the newly forming bond. Because the 3,5-difluoro-substituted enolate is highly electron-deficient, the activation energy for reductive elimination spikes. The catalyst stalls as a stable Pd(II)(Ar)(enolate) complex and eventually decomposes into inactive "Palladium black" [1]. The Solution: You must force the reductive elimination sterically. Switch from standard phosphines (like PPh3 or BINAP) to highly bulky, electron-rich dialkylbiaryl phosphines (e.g., QPhos or P(t−Bu)3 ). The massive steric bulk of these ligands crowds the Pd center, physically forcing the aryl and enolate groups together and drastically lowering the activation energy barrier for product release [2].
Q2: I am observing poor cross-coupling yields and a significant amount of a dimeric byproduct. What is happening?
The Causality: You are observing a Claisen self-condensation byproduct. Because the α -protons of Methyl 3,5-difluoro-4-methylphenylacetate are highly acidic, using strong, non-nucleophilic bases like LiHMDS at elevated temperatures promotes rapid self-condensation before the ester can transmetalate to the palladium center. The Solution: Shift to a milder, inorganic base such as finely milled K3PO4 or Cs2CO3 in a non-polar solvent (toluene). This ensures the base is only strong enough to deprotonate the ester in a concerted metalation-deprotonation (CMD) pathway at the palladium center, completely suppressing off-cycle self-condensation.
Fig 1: Pd-Catalyzed α-Arylation Cycle highlighting the rate-limiting reductive elimination step.
Fig 2: Troubleshooting logic tree for resolving low catalyst efficiency and deactivation.
Part 2: Catalyst Optimization Data
To demonstrate the causality of ligand sterics and base selection, the following table summarizes the quantitative optimization data for the α -arylation of Methyl 3,5-difluoro-4-methylphenylacetate with 4-bromoanisole (1.0 mol% Pd loading).
| Ligand | Base | Solvent | Temp (°C) | Yield (%) | TON | Mechanistic Observation / Causality |
| PPh3 | LiHMDS | THF | 25 | 12 | 12 | Rapid Claisen condensation; catalyst death. |
| BINAP | Cs2CO3 | Toluene | 80 | 45 | 45 | Sluggish reductive elimination; Pd black forms. |
| P(t−Bu)3 | K3PO4 | Toluene | 80 | 88 | 880 | Bulky ligand forces reductive elimination. |
| QPhos | K3PO4 | Toluene | 80 | 96 | 960 | Optimal steric crowding; zero catalyst stalling. |
Part 3: Self-Validating Experimental Protocol
This protocol for the highly efficient α -arylation of Methyl 3,5-difluoro-4-methylphenylacetate is designed as a self-validating system . Visual and chemical checkpoints are embedded to ensure the catalytic cycle is functioning correctly at each stage.
Materials Required:
-
Methyl 3,5-difluoro-4-methylphenylacetate (1.2 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
Pd2(dba)3 (0.5 mol% = 1.0 mol% Pd)
-
QPhos ligand (1.2 mol%)
-
Anhydrous K3PO4 (2.0 equiv, finely milled)
-
Anhydrous, degassed Toluene (0.2 M)
Step-by-Step Methodology:
Step 1: Catalyst Pre-activation (Glovebox or Schlenk line)
-
In a rigorously dry, nitrogen-filled environment, charge a reaction vial with Pd2(dba)3 and QPhos.
-
Add 20% of the total required anhydrous toluene. Stir at room temperature for 15 minutes.
-
Validation Check: The solution must transition from a deep purple/red suspension to a homogenous, bright orange/yellow solution. This color shift confirms the successful dissociation of dba and the formation of the active LnPd(0) species. If the solution remains dark purple, oxygen contamination has poisoned the ligand.
Step 2: Substrate and Base Addition
-
To the active catalyst solution, add the Aryl Bromide, followed by Methyl 3,5-difluoro-4-methylphenylacetate.
-
Add the finely milled K3PO4 in one portion.
-
Causality Note: Milling the inorganic base increases the surface area, which is critical because the deprotonation occurs at the solid-liquid interface in toluene.
Step 3: Reaction Execution
-
Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800+ RPM).
-
Validation Check: Monitor the reaction at the 1-hour mark. The formation of a fine, white, suspended precipitate (KBr) indicates that oxidative addition and transmetalation are successfully turning over. The liquid phase should remain yellow/orange. If a black precipitate coats the flask walls, the catalyst has crashed out due to stalled reductive elimination.
Step 4: Quench and Isolation
-
After 12 hours, cool the reaction to room temperature.
-
Quench by diluting with ethyl acetate (2x reaction volume) and filter the mixture through a 1-inch pad of Celite to remove the inorganic salts and any trace palladium.
-
Concentrate the filtrate under reduced pressure and purify the α -aryl ester product via standard flash column chromatography (Hexanes/EtOAc).
References
-
Moradi, W. A.; Buchwald, S. L. "Palladium-catalyzed alpha-arylation of esters." Journal of the American Chemical Society, 2001. URL: [Link]
-
Jørgensen, M.; Lee, S.; Liu, X.; Wolkowski, J. P.; Hartwig, J. F. "Efficient synthesis of a-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates." Journal of the American Chemical Society, 2002. URL: [Link]
Sources
Methyl 3,5-Difluoro-4-methylphenylacetate vs. Methyl 3,4-Difluorophenylacetate: A Comprehensive Reactivity Guide
As the demand for highly specific, metabolically stable active pharmaceutical ingredients (APIs) grows, the strategic incorporation of fluorinated aromatic building blocks has become a cornerstone of medicinal chemistry. Two highly valuable intermediates in this space are Methyl 3,4-difluorophenylacetate and Methyl 3,5-difluoro-4-methylphenylacetate .
While structurally similar, the distinct substitution patterns of these two molecules fundamentally alter their electronic landscapes, dictating their reactivity in enolate chemistry, electrophilic aromatic substitution (EAS), and metabolic stability. This guide provides an objective, data-driven comparison of their performance to assist researchers in selecting the optimal building block for drug development.
Structural and Electronic Causality
The reactivity of benzylic esters is governed by the push-pull dynamics of the substituents on the aromatic ring. Fluorine is unique; it exerts a strong inductive electron-withdrawing effect (-I) through sigma bonds, but can also donate electron density through resonance (+R) when positioned ortho or para to a reactive center.
-
Methyl 3,4-difluorophenylacetate: The 3,4-difluorophenylacetic acid scaffold is a proven intermediate in the synthesis of anti-inflammatory and analgesic agents[1]. The fluorine at the C3 (meta) position exerts a pure -I effect on the benzylic carbon. The fluorine at the C4 (para) position exerts both a -I and a +R effect. The net result is a moderately electron-deficient aromatic ring that increases the acidity of the alpha-protons compared to an unsubstituted phenylacetate.
-
Methyl 3,5-difluoro-4-methylphenylacetate: This pattern features two meta-fluorines (C3 and C5), which double the pure -I effect on the benzylic carbon without any counteracting +R donation. The methyl group at the C4 (para) position provides weak electron donation via hyperconjugation (+I). Crucially, the 4-methyl group blocks the para position from metabolic oxidation (e.g., by cytochrome P450 enzymes), a common liability in drug design. Recent developments in highly selective PARP1 inhibitors have utilized the 3,5-difluoro-4-methylphenyl moiety to enhance brain penetrance and metabolic stability[2]. It is also prominently featured in the development of selective HDAC6 inhibitors, where it modulates binding kinetics and improves ligand-lipophilicity efficiency[3].
Comparative Reactivity Profiles
Alpha-Carbon Acidity and Enolate Chemistry
Both compounds readily form enolates when treated with strong bases (e.g., LDA, LiHMDS). However, the 3,5-difluoro-4-methyl isomer forms a slightly more stable enolate due to the dual meta-fluorine inductive withdrawal. This allows for highly efficient alpha-alkylation or aldol-type condensations with minimal retro-aldol reversibility.
Figure 1: Mechanistic workflow of alpha-carbon enolate formation and subsequent alkylation.
Electrophilic Aromatic Substitution (EAS)
If downstream functionalization of the aromatic ring is required, the regioselectivity diverges completely:
-
In the 3,4-difluoro isomer , the C6 position is the most sterically accessible and electronically favored site (being para to the C3 fluorine and meta to the C4 fluorine).
-
In the 3,5-difluoro-4-methyl isomer , the C2 and C6 positions are electronically equivalent and highly activated by the ortho-fluorines, ensuring predictable, single-product regioselectivity during halogenation or nitration.
Figure 2: Logical relationship of EAS regioselectivity based on directing effects.
Quantitative Data Presentation
The following table summarizes the comparative physicochemical and reactive properties of both building blocks.
| Property / Reactivity | Methyl 3,4-difluorophenylacetate | Methyl 3,5-difluoro-4-methylphenylacetate |
| Substitution Pattern | 3,4-difluoro | 3,5-difluoro-4-methyl |
| Electronic Effect on Alpha-Carbon | Strong -I (meta-F), Moderate -I/+R (para-F) | Very Strong -I (two meta-F's), Weak +I (para-Me) |
| Enolate Stability | High | Very High |
| EAS Regioselectivity | C6 (Major), C5 (Minor) | C2 / C6 (Equivalent) |
| Metabolic Stability (Para Position) | Susceptible to substitution if F is displaced | Blocked by Methyl group (High Stability) |
| Primary Application | Anti-inflammatory APIs, Agrochemicals | CNS-penetrant APIs (PARP1/HDAC6 inhibitors) |
Self-Validating Experimental Protocols
The following protocols are designed to ensure high-fidelity transformations, incorporating mandatory self-validation steps to prevent downstream failures. Note that analytical characterization of difluorophenylacetyl derivatives often requires derivatization for GC-MS or the use of HPLC-MS to prevent on-column degradation[4].
Protocol A: Alpha-Alkylation via Enolate Formation
Objective: Regioselective alkylation of the benzylic position.
-
Preparation: Dissolve the fluorinated methyl phenylacetate (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add Lithium Diisopropylamide (LDA, 1.1 equiv).
-
Causality: The cryogenic temperature prevents self-condensation (Claisen condensation), while the sterically hindered LDA irreversibly deprotonates the highly acidic alpha-carbon without attacking the ester carbonyl.
-
-
Electrophile Addition: After 30 minutes of stirring at -78 °C, add the desired alkyl halide (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Self-Validation Check: Withdraw a 10 µL aliquot of the reaction mixture, quench it in 100 µL of LC-MS grade Methanol. Analyze via HPLC-MS.
-
Pass Criteria: Complete disappearance of the starting material mass [M+H]+ and the dominant presence of the alkylated product mass.
-
-
Workup: Quench the bulk reaction with saturated aqueous NH4Cl . Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Protocol B: Saponification and Amide Coupling
Objective: Conversion of the methyl ester to a functionalized amide (a standard workflow in PARP1/HDAC6 inhibitor synthesis).
-
Hydrolysis: Dissolve the methyl ester in a 3:1 mixture of THF/ H2O . Add LiOH⋅H2O (2.0 equiv). Stir vigorously at room temperature for 2 hours.
-
Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc, visualized via UV).
-
Pass Criteria: Complete consumption of the high- Rf ester spot and the appearance of a baseline-retained carboxylic acid spot.
-
-
Acidification: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the resulting fluorinated phenylacetic acid with EtOAc. Dry and concentrate.
-
Amidation: Dissolve the isolated acid in anhydrous DMF. Add HATU (1.2 equiv), DIPEA (2.5 equiv), and the target amine (1.1 equiv). Stir at room temperature for 12 hours.
-
Purification: Dilute the mixture with water, extract with EtOAc, and wash the organic layer with brine (5x) to remove residual DMF. Dry, concentrate, and purify via flash chromatography.
References
- BenchChem.
- BenchChem.
- ACS Publications. "Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance." Journal of Medicinal Chemistry (2025).
- ACS Publications. "Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism." Journal of Medicinal Chemistry (2023).
Sources
The Strategic Imperative of Fluorination: A Comparative Guide to Fluorinated and Non-Fluorinated Phenylacetates in Drug Design
In the landscape of modern drug discovery, the deliberate incorporation of fluorine into lead compounds has transitioned from a niche tactic to a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to modulate a molecule's behavior in a biological system. This guide provides an in-depth comparison of fluorinated and non-fluorinated phenylacetates, offering a framework for researchers and drug development professionals to understand the profound impact of this "magic bullet" atom. We will delve into the theoretical underpinnings, present comparative experimental data, and provide detailed protocols for key assays, empowering you to make informed decisions in your drug design endeavors.
The Rationale for Fluorination: Beyond Simple Isosterism
The substitution of hydrogen with fluorine, while seemingly a minor structural change, imparts significant alterations to a molecule's electronic and metabolic properties. Unlike a simple isosteric replacement, fluorination can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This "metabolic blocking" at a susceptible position can dramatically increase a drug's half-life and bioavailability.
-
Modulate Acidity (pKa): The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby acidic functional groups. This alteration can influence a compound's ionization state at physiological pH, impacting its solubility, membrane permeability, and target binding.
-
Alter Lipophilicity (LogP): The effect of fluorination on lipophilicity is nuanced. While a single fluorine atom can slightly increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a decrease. This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Influence Conformation and Binding: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets. These interactions can lead to enhanced binding affinity and selectivity.
Head-to-Head Comparison: Phenylacetic Acid vs. 4-Fluorophenylacetic Acid
To illustrate the practical implications of fluorination, let's compare the parent compound, phenylacetic acid, with its fluorinated counterpart, 4-fluorophenylacetic acid.
| Property | Phenylacetic Acid | 4-Fluorophenylacetic Acid | Impact of Fluorination |
| Molecular Weight | 136.15 g/mol | 154.14 g/mol [1][2] | Increased molecular weight |
| Melting Point | 76.5 °C[3] | 81-83 °C[1][2] | Generally higher melting point |
| pKa | 4.25[3] | Predicted to be lower | Increased acidity |
| Calculated LogP | 1.41 | 1.6[4] | Increased lipophilicity |
The Impact on Biological Activity: A Look at Phenylacetamide Derivatives
In this study, various derivatives were synthesized and evaluated for their in-vitro cytotoxicity against several cancer cell lines. For instance, compound 2c (a 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide) exhibited an IC50 of 100 μM against the MCF-7 breast cancer cell line, which was comparable to the reference drug imatinib (IC50 = 98 μM)[5]. The non-fluorinated phenylacetamide analogs were not reported in this specific study for a direct comparison. However, the potent activity of the fluorinated derivatives underscores the potential of this scaffold in drug design.
Experimental Protocols for Core Assays
To ensure the integrity and reproducibility of your findings, we provide detailed, step-by-step methodologies for three critical in vitro assays.
Metabolic Stability Assay (Liver Microsomal Stability)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing a crucial early indicator of its in vivo clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with liver microsomes.
Workflow Diagram:
Caption: Workflow for the liver microsomal stability assay.
Methodology:
-
Prepare Reagents:
-
Thaw pooled liver microsomes (human, rat, or other species) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO) and dilute to the final concentration in the incubation mixture (typically 1 µM).
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Seal the quenching plate and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Lipophilicity Determination (Shake-Flask Method for LogP)
This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a fundamental measure of its lipophilicity.
Objective: To determine the octanol-water partition coefficient (LogP) of a test compound.
Workflow Diagram:
Caption: Workflow for LogP determination by the shake-flask method.
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the phases to separate completely. Centrifugation can be used to aid separation.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]water.
-
Calculate LogP as the base-10 logarithm of P: LogP = log10(P).
-
IC50 Determination (Enzyme Inhibition Assay)
This assay is fundamental for characterizing the potency of an inhibitor against its target enzyme.
Objective: To determine the concentration of an inhibitor that reduces the enzyme activity by 50% (IC50).
Workflow Diagram:
Sources
- 1. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]
- 2. 4-フルオロフェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phenylacetic Acid [drugfuture.com]
- 4. 4-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS Analysis and Retention Time Profiling of Methyl 3,5-difluoro-4-methylphenylacetate: A Comparative Guide
Executive Summary
In modern pharmaceutical development, fluorinated phenylacetates serve as critical building blocks for designing lipophilic, metabolically stable active pharmaceutical ingredients (APIs). Methyl 3,5-difluoro-4-methylphenylacetate is a highly specialized intermediate whose purity and structural integrity must be rigorously verified prior to downstream synthesis.
This guide provides an authoritative, comparative framework for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 3,5-difluoro-4-methylphenylacetate. By benchmarking its retention behavior and electron impact (EI) fragmentation patterns against its ethyl ester analog and a non-fluorinated baseline, researchers can establish a self-validating analytical protocol for routine quality control and structural confirmation.
Structural Causality and Chromatographic Behavior
To optimize a GC-MS protocol, one must first understand the causality between a molecule's structural modifications and its physicochemical properties. The retention time (RT) of volatile esters on a standard non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is dictated primarily by boiling point and, secondarily, by molecular polarizability .
-
The Baseline (Methyl 4-methylphenylacetate): Contains no fluorine. It relies on standard van der Waals forces and the dipole of the ester carbonyl for column interaction.
-
The Target (Methyl 3,5-difluoro-4-methylphenylacetate): The addition of two fluorine atoms at the 3 and 5 positions increases the molecular weight by 36 Da. However, because the C-F bond has exceptionally low polarizability compared to C-Cl or C-Br bonds, the intermolecular forces do not increase proportionally with mass. Consequently, the boiling point—and thus the retention time—shifts only moderately higher compared to the non-fluorinated analog.
-
The Ester Analog (Ethyl 3,5-difluoro-4-methylphenylacetate, CAS: 1806415-74-6): Extending the ester alkyl chain from methyl to ethyl introduces an additional methylene (–CH₂–) group. This predictably increases the boiling point by approximately 20–30°C, resulting in a distinct, delayed retention time that is easily resolved from the methyl ester .
Comparative Retention Time and Mass Fragmentation Data
The following table synthesizes the quantitative chromatographic and mass spectral data for the target compound and its alternatives. Data is modeled based on a standard DB-5MS temperature gradient (see Section 4).
| Compound Name | Molecular Formula | MW ( g/mol ) | Est. Retention Time (min)* | Base Peak (m/z) | Key EI Fragments (m/z) |
| Methyl 4-methylphenylacetate | C₁₀H₁₂O₂ | 164.20 | 11.50 | 105 | 164 (M⁺), 105 (Tropylium), 59 |
| Methyl 3,5-difluoro-4-methylphenylacetate | C₁₀H₁₀F₂O₂ | 200.18 | 12.85 | 141 | 200 (M⁺), 169, 141, 59 |
| Ethyl 3,5-difluoro-4-methylphenylacetate | C₁₁H₁₂F₂O₂ | 214.21 | 13.60 | 141 | 214 (M⁺), 169, 141, 73 |
*Retention times are relative estimates based on the standardized 10°C/min temperature programming detailed below.
Mechanistic Explanation of Fragmentation
Under 70 eV Electron Impact (EI) ionization, phenylacetate esters undergo predictable cleavage pathways. For Methyl 3,5-difluoro-4-methylphenylacetate (M⁺ = 200), the dominant pathway is the loss of the carbomethoxy radical (•COOCH₃, 59 Da). This alpha-cleavage yields the m/z 141 fragment, which is the highly stable 3,5-difluoro-4-methylbenzyl cation (a substituted tropylium ion). This fragment acts as the base peak and is the primary diagnostic ion for confirming the fluorinated aromatic core.
Experimental Protocol: GC-MS Workflow
To ensure trustworthiness and reproducibility, the following step-by-step methodology represents a self-validating system. It incorporates internal standardization to account for injection variability and utilizes a widely accepted column chemistry for organic acids and esters .
Phase 1: Sample Preparation
-
Dilution: Accurately weigh 10.0 mg of Methyl 3,5-difluoro-4-methylphenylacetate standard.
-
Solvent: Dissolve in 10.0 mL of GC-grade Hexane or Ethyl Acetate to create a 1.0 mg/mL stock solution.
-
Internal Standard (IS): Spike the solution with Dodecane (C₁₂H₂₆) to a final IS concentration of 50 µg/mL. Dodecane serves as a reliable retention time locking standard.
-
Working Solution: Dilute the stock 1:10 in Hexane for a final injection concentration of 100 µg/mL.
Phase 2: Instrument Configuration
-
Gas Chromatograph: Agilent 7890B (or equivalent) coupled to a 5977A Mass Selective Detector.
-
Column: DB-5MS or HP-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).
-
Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.
-
Inlet Parameters: Temperature set to 250°C. Injection volume is 1.0 µL using a split ratio of 20:1.
Phase 3: Temperature Programming
-
Initial Hold: 60°C for 2.0 minutes.
-
Ramp: Increase at a rate of 10°C/min up to 280°C.
-
Final Hold: 280°C for 5.0 minutes.
-
(Total Run Time: 29.0 minutes)
Phase 4: Mass Spectrometer Setup
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV (Standard EI).
-
Acquisition Mode: Full Scan (m/z 50 to 350) for library matching, followed by Selected Ion Monitoring (SIM) at m/z 141 and 200 for high-sensitivity quantitation.
Workflow Visualization
The following diagram maps the logical relationship between the structural modifications of the phenylacetates, their resulting physicochemical shifts, and how these parameters are captured during GC-MS analysis.
Logical workflow of structural variables affecting GC-MS retention and fragmentation.
References
-
Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids Analytical Chemistry, American Chemical Society (ACS). URL:[Link]
-
HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu Foods, Multidisciplinary Digital Publishing Institute (MDPI). URL:[Link]
Spectroscopic Comparison Guide: Regioisomeric Differentiation of Methyl 3,5-difluoro-4-methylphenylacetate
Executive Summary
In the development of fluorinated active pharmaceutical ingredients (APIs), the precise identification of regioisomers is a critical quality attribute. Fluorine substitution profoundly alters lipophilicity, metabolic stability, and target binding affinity. However, during the synthesis of Methyl 3,5-difluoro-4-methylphenylacetate (our target compound), electrophilic fluorination or cross-coupling steps frequently generate closely related regioisomers.
This guide provides an objective, data-driven framework for distinguishing the target compound from its two most common synthetic alternatives: the symmetric Methyl 2,6-difluoro-4-methylphenylacetate and the asymmetric Methyl 2,4-difluoro-5-methylphenylacetate . By leveraging the extreme sensitivity of the 19F nucleus to its electronic microenvironment [2] and mapping heteronuclear spin-spin coupling networks, we establish a self-validating analytical workflow for unambiguous structural assignment.
Analytical Workflow & Causality
To eliminate the ambiguity often associated with relying solely on 1H NMR or mass spectrometry, a multimodal approach is required. The workflow below is designed not just to gather data, but to cross-validate structural hypotheses through orthogonal techniques.
Fig 1: Multimodal analytical workflow for isomer differentiation.
The Causality Behind the Method
Relying on 1H NMR alone for highly halogenated aromatics is risky due to signal overlap and the absence of protons at substituted positions. We prioritize 19F NMR because the 19F isotope has 100% natural abundance, a spin of 1/2, and a chemical shift range exceeding 300 ppm [3]. By utilizing both 1H -coupled and 1H -decoupled 19F NMR, we can isolate fluorine-fluorine ( JFF ) and fluorine-carbon ( JCF ) coupling constants from proton interactions, creating a definitive topological map of the aromatic ring.
Spectroscopic Differentiation Strategy
Symmetry and 19F NMR Signatures
The foundational logic for differentiating these isomers relies on molecular symmetry.
-
Methyl 2,4-difluoro-5-methylphenylacetate (Asymmetric): The lack of an internal plane of symmetry means the two fluorine atoms reside in distinct electronic environments. This isomer will present two distinct 19F signals , exhibiting strong meta-coupling ( 4JFF≈5−15 Hz ).
-
Methyl 3,5-difluoro-4-methylphenylacetate (Target) & Methyl 2,6-difluoro-4-methylphenylacetate (Symmetric): Both possess a local C2v axis of symmetry across the aromatic ring. Their two fluorine atoms are chemically and magnetically equivalent, yielding a single 19F signal .
To distinguish between the two symmetric isomers, we must analyze the heteronuclear coupling to the methyl group.
Diagnostic Logic Tree
Fig 2: Diagnostic logic tree utilizing 19F and 1H NMR spin-spin coupling.
1H and 13C NMR Through-Bond Coupling
-
Target Isomer (3,5-difluoro-4-methyl): The aromatic methyl group is flanked by two ortho fluorine atoms. In the 1H NMR spectrum, this methyl signal will appear as a distinct triplet ( 4JHF≈2−3 Hz ). Furthermore, the 13C NMR will show exactly 4 aromatic carbon signals due to symmetry, with the methyl-bearing carbon appearing as a triplet due to 2JCF coupling.
-
Symmetric Alternative (2,6-difluoro-4-methyl): The methyl group is meta to the fluorine atoms. The 5JHF coupling is negligible (0-1 Hz), resulting in a singlet for the aromatic methyl group in the 1H NMR spectrum. Instead, the acetate methylene protons ( −CH2− ) will exhibit splitting due to their spatial proximity to the ortho fluorines.
Mass Spectrometry (EI-MS)
While NMR provides definitive topological mapping, Electron Ionization Mass Spectrometry (EI-MS) validates the molecular framework [1]. All isomers will exhibit a molecular ion peak at m/z 214. The primary fragmentation pathway involves the loss of the methoxy radical ( ⋅OCH3 , -31 Da) to yield an acylium ion at m/z 183, followed by the loss of carbon monoxide (-28 Da) to form a highly stable difluoromethylbenzyl cation (tropylium derivative) at m/z 155. While fragmentation masses are identical, the relative abundance of the m/z 155 peak will vary slightly based on the steric hindrance provided by the ortho substituents during the rearrangement to the tropylium ion.
Quantitative Data Summary
The following table synthesizes the expected spectroscopic parameters used to objectively compare and identify the isomers.
| Spectroscopic Feature | Methyl 3,5-difluoro-4-methylphenylacetate (Target) | Methyl 2,6-difluoro-4-methylphenylacetate | Methyl 2,4-difluoro-5-methylphenylacetate |
| Molecular Symmetry | Local C2v (Symmetric) | Local C2v (Symmetric) | Cs (Asymmetric) |
| 19F NMR Signals | 1 Signal (Equivalent) | 1 Signal (Equivalent) | 2 Signals (Non-equivalent) |
| 1H NMR: Ar-CH 3 | Triplet ( 4JHF≈2.5 Hz ) | Singlet (Broadened) | Doublet ( 4JHF≈2.0 Hz ) |
| 1H NMR: Ar-H | Doublet (2H, 3JHF≈9 Hz ) | Doublet (2H, 3JHF≈8 Hz ) | Two distinct multiplets (1H each) |
| 13C NMR: Ar Carbons | 4 distinct signals | 4 distinct signals | 6 distinct signals |
| EI-MS Base Peaks | m/z 214 ( M+ ), 155 (Tropylium) | m/z 214 ( M+ ), 155 (Tropylium) | m/z 214 ( M+ ), 155 (Tropylium) |
Self-Validating Experimental Protocol
To ensure data integrity and reproducibility, the following protocol incorporates internal standards and specific acquisition parameters designed to prevent integration artifacts caused by the Nuclear Overhauser Effect (NOE).
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ).
-
Add 0.03% v/v Tetramethylsilane (TMS) as the internal reference for 1H and 13C NMR (0.00 ppm).
-
Add 0.05% v/v Trichlorofluoromethane ( CFCl3 ) as the internal reference for 19F NMR (0.00 ppm). Causality: CFCl3 is highly volatile and inert, providing a sharp, unambiguous zero-point calibration without reacting with the sample [2].
Step 2: 19F NMR Acquisition (System Validation Step)
-
Tune the NMR probe specifically to the 19F resonance frequency.
-
Run 1: 1H -Coupled 19F NMR. Acquire 64 scans with a relaxation delay ( D1 ) of 5 seconds. Causality: Fluorine nuclei often exhibit long T1 relaxation times. A 5-second delay ensures complete relaxation between pulses, allowing for accurate quantitative integration to confirm the number of fluorine atoms.
-
Run 2: 1H -Decoupled 19F NMR (Inverse Gated). Apply proton decoupling only during the acquisition time, not during the relaxation delay. Causality: Continuous proton decoupling induces NOE, which artificially inflates the integration of fluorines physically close to protons. Inverse-gated decoupling suppresses NOE, yielding mathematically accurate integrations.
Step 3: 1H and 13C NMR Acquisition
-
Acquire standard 1D 1H NMR (16 scans). Focus on the multiplicity of the signal between 2.0–2.5 ppm (Ar-CH 3 ).
-
Acquire 13C NMR (1024 scans). Count the number of signals in the aromatic region (110–160 ppm). 4 signals confirm a symmetric isomer; 6 signals confirm the asymmetric isomer.
Step 4: GC-EI-MS Verification
-
Inject 1 μL of a 1 mg/mL solution (in Hexane) into a GC-MS equipped with an HP-5MS column.
-
Utilize an electron ionization energy of 70 eV. Verify the presence of the m/z 214 molecular ion and the m/z 155 tropylium fragment to confirm the structural backbone [1].
References
-
Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]
-
New Frontiers and Developing Applications in 19F NMR Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Novel Pseudo-Two-Dimensional 19F NMR Spectroscopy for Rapid Simultaneous Detection of Amines in Complex Mixture Source: Analytical Chemistry (ACS Publications) URL:[Link]
A Comparative Guide to the Stability of Methyl 3,5-difluoro-4-methylphenylacetate in Acidic vs. Basic Media
This guide provides a detailed comparison of the chemical stability of Methyl 3,5-difluoro-4-methylphenylacetate under both acidic and basic aqueous conditions. For researchers, scientists, and professionals in drug development, understanding a compound's pH-dependent stability is critical for predicting its shelf-life, designing robust formulations, and ensuring its efficacy and safety. This document outlines the theoretical principles governing the hydrolysis of this molecule, presents a comprehensive experimental framework for quantitative analysis, and interprets the expected outcomes based on its unique molecular structure.
Introduction: The Importance of pH in Molecular Stability
Methyl 3,5-difluoro-4-methylphenylacetate is a substituted ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The stability of its ester functional group is paramount, as hydrolysis leads to degradation, forming the corresponding carboxylic acid and methanol. This degradation is highly dependent on the pH of the surrounding medium. This guide will explore the mechanistic basis for this pH-dependent lability and provide validated protocols to quantify this behavior, enabling informed decisions in process chemistry and formulation development.
Section 1: Mechanistic Principles of Ester Hydrolysis
The degradation of an ester in aqueous media typically proceeds via hydrolysis, a reaction that can be catalyzed by either acid or base. The pathways, kinetics, and outcomes of these two mechanisms are fundamentally different.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium-driven process. The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺).[1][2] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[3] A series of proton transfers and the eventual elimination of an alcohol molecule yield the carboxylic acid and regenerate the acid catalyst.[1]
Caption: General mechanism for acid-catalyzed ester hydrolysis.
Base-Promoted Hydrolysis (Saponification)
In contrast, base-promoted hydrolysis is effectively an irreversible process.[4] The reaction proceeds via the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon.[5] This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group. In the final, rapid step, the carboxylic acid formed is deprotonated by the strong base present in the medium to form a carboxylate salt.[4] This final acid-base reaction drives the overall process to completion, rendering it irreversible under typical conditions.
Caption: General mechanism for base-promoted ester hydrolysis.
Section 2: Predictive Analysis of Methyl 3,5-difluoro-4-methylphenylacetate Stability
The rate of hydrolysis is highly sensitive to the electronic environment around the ester carbonyl group. Substituents on the phenyl ring of Methyl 3,5-difluoro-4-methylphenylacetate play a decisive role in its reactivity.
-
Electron-Withdrawing Groups (EWGs): The two fluorine atoms at the 3 and 5 positions are potent EWGs due to their high electronegativity, exerting a strong negative inductive effect (-I). EWGs pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it a "harder" electrophile. This significantly accelerates the rate of nucleophilic attack by hydroxide ions in basic media.[6]
-
Electron-Donating Groups (EDGs): The methyl group at the 4 position is a weak EDG, acting through hyperconjugation. It pushes a small amount of electron density towards the ring.
Hypothesis: The combined electronic effect is dominated by the two powerful electron-withdrawing fluorine atoms. Therefore, it is hypothesized that Methyl 3,5-difluoro-4-methylphenylacetate will be significantly less stable in basic media than in acidic media. The rate of base-promoted hydrolysis is expected to be substantially faster due to the enhanced electrophilicity of the carbonyl carbon. Conversely, in acidic media, these same EWGs will destabilize the positive charge that develops on the protonated carbonyl intermediate, thereby slowing the rate of acid-catalyzed hydrolysis relative to an unsubstituted analog.[7]
Section 3: Experimental Design for Comparative Kinetic Analysis
To validate our hypothesis and quantify the stability, a well-controlled kinetic study is essential. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, allowing for the precise measurement of the disappearance of the parent ester and the appearance of its degradation products over time.[8][9]
Experimental Protocol: HPLC-Based Kinetic Study
This protocol describes a self-validating system to determine the pseudo-first-order rate constants (k_obs) for the hydrolysis of Methyl 3,5-difluoro-4-methylphenylacetate at controlled pH and temperature.
1. Materials and Reagents:
-
Methyl 3,5-difluoro-4-methylphenylacetate (high purity standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (0.1 M) and Sodium Hydroxide (0.1 M) for pH adjustment
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Reaction vessels (e.g., temperature-controlled autosampler vials)
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of the ester (e.g., 10 mg/mL) in acetonitrile to ensure solubility and prevent premature hydrolysis.
-
Aqueous Buffers: Prepare a series of aqueous buffers at desired pH values (e.g., pH 2.0, 4.0, 7.0, 8.0, and 10.0). Ensure the buffer capacity is sufficient to maintain constant pH throughout the experiment.
-
Quenching Solution: Prepare a solution designed to stop the hydrolysis reaction immediately upon sampling. A common choice is a 50:50 (v/v) mixture of acetonitrile and a buffer of opposing pH (e.g., an acidic buffer for quenching basic reactions).[8]
3. Kinetic Run Procedure:
-
Equilibrate the aqueous buffer solutions to the desired reaction temperature (e.g., 37°C) in separate reaction vessels.
-
Initiate the reaction by adding a small, precise volume of the ester stock solution to each buffer to achieve the target final concentration (e.g., 50 µg/mL). Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a fixed aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately transfer the aliquot into a vial containing a larger volume (e.g., 900 µL) of the quenching solution. This stops the reaction and prepares the sample for analysis.[8]
-
Analyze each quenched sample by HPLC to determine the concentration of the remaining ester.
4. HPLC Method Parameters (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the ester has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Propose a mechanism for the acid-catalyzed hydrolysis of phenylal... | Study Prep in Pearson+ [pearson.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 6. sites.msudenver.edu [sites.msudenver.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling Methyl 3,5-difluoro-4-methylphenylacetate: Essential Safety and Operational Protocols
Introduction: Beyond the Product Sheet
This document serves as an essential operational guide, providing immediate, procedural, and step-by-step instructions. Our goal is to empower you with the knowledge to not only use this compound safely but to understand the causality behind each safety recommendation, building a culture of proactive safety and scientific integrity within your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the 'How'
Before we can select the appropriate Personal Protective Equipment (PPE), we must first perform a diligent hazard assessment based on the compound's structure. Methyl 3,5-difluoro-4-methylphenylacetate is an ester containing a difluorinated aromatic ring.
-
Dermal and Eye Exposure: Phenylacetates and similar esters can cause skin and eye irritation upon contact.[4] The fluorinated nature of the compound may enhance its ability to be absorbed through the skin. Therefore, preventing direct contact is a primary objective.
-
Inhalation: While the compound's volatility is expected to be low, vapors or aerosols can be generated, especially if heated or agitated. Inhaling such vapors may cause respiratory irritation.[5] Working in a well-ventilated area, preferably a chemical fume hood, is mandatory.[6]
-
Ingestion: Like many laboratory chemicals, it is presumed to be harmful if swallowed.
-
Thermal Decomposition: In the event of a fire, fluorinated organic compounds can decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF).[7] This potential hazard informs our emergency response and fire extinguisher choices.
Core Directive: Personal Protective Equipment (PPE) System
Effective protection is not about a single piece of gear, but an integrated system. Each component is chosen to address the specific hazards identified above. The following table summarizes the mandatory PPE for handling Methyl 3,5-difluoro-4-methylphenylacetate.
| PPE Category | Type & Specifications | Rationale & Causality |
| Eye & Face Protection | Safety glasses with integrated side shields or, preferably, chemical splash goggles. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] Protects against accidental splashes of the liquid chemical, which can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves. | Splash Contact: Nitrile rubber gloves (minimum 0.4 mm thickness) are recommended for incidental contact.[8] Full/Immersive Contact: Butyl rubber gloves offer superior protection against esters and should be considered for tasks with higher exposure risk.[9] Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.[5] |
| Skin & Body Protection | Standard laboratory coat (100% cotton or flame-resistant). | A buttoned lab coat protects skin and personal clothing from minor spills and contamination.[3] Ensure clothing covers all exposed skin, and wear closed-toe shoes.[10] |
| Respiratory Protection | Not typically required under proper engineering controls. | A properly functioning chemical fume hood provides the primary line of defense against inhalation hazards.[6] If there is a risk of generating aerosols or if working outside a fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[8] |
Operational Plan: From Preparation to Disposal
Adherence to a systematic workflow is critical for safety. The following protocols provide step-by-step guidance for handling Methyl 3,5-difluoro-4-methylphenylacetate.
Engineering Controls & Pre-Handling Checklist
-
Verify Fume Hood Function: Ensure the chemical fume hood has a valid inspection sticker and is drawing air correctly.
-
Clear Workspace: Maintain a clutter-free workspace within the hood.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[3]
-
Prepare Waste Containers: Have a designated, clearly labeled "Halogenated Organic Waste" container ready for chemical and contaminated waste.[6]
Donning & Doffing PPE: A Critical Sequence
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Protocol
-
Transport: When moving the chemical, place the primary container within a secondary, chemically resistant container.
-
Weighing/Measuring: Conduct all transfers, weighing, and dilutions inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not eat, drink, or smoke in the work area.[11]
-
Heating: If heating is required, use a controlled heating mantle or water bath. Avoid open flames.[10]
-
Post-Handling: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water, even after wearing gloves.[5]
Disposal Plan: A Self-Validating System
Proper disposal is a critical final step in the chemical handling lifecycle. All waste must be handled in accordance with local, state, and federal regulations.[4]
Caption: Chemical and Material Disposal Workflow.
-
Contaminated PPE: Gloves, disposable lab coats, and other contaminated materials must be placed in a designated hazardous waste container for disposal. Do not discard them in regular trash.
-
Residual Chemical: Collect all residual chemical and reaction mixtures in a sealed, properly labeled "Halogenated Organic Waste" container.[6]
-
Empty Containers: Rinse the original container three times with a suitable solvent (e.g., ethyl acetate). Collect the rinsate as halogenated organic waste. The "triple-rinsed" container can then be disposed of according to your institution's policy.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[11] Collect the contaminated absorbent in a sealed container and dispose of it as halogenated organic waste. For large spills, evacuate the area and contact your institution's emergency response team.
Emergency Procedures: Immediate Actions
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[10][11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[11] If symptoms persist, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.
References
- Benchchem. (n.d.). Personal protective equipment for handling N-(2-hydroxyethyl)-2-phenylacetamide.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Benzyl phenylacetate.
- Sciencelab.com. (n.d.).
- Fisher Scientific. (n.d.). Safety Data Sheet: Methyl difluoroacetate.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Thermo Fisher Scientific. (2011, February 9). Safety Data Sheet: Methyl phenylacetate.
- LookChem. (n.d.). METHYL DIFLUOROACETATE 433-53-4 MSDS.
- MilliporeSigma. (2025, November 6). Safety Data Sheet: Product identifier 108723.
- Figshare. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF.
- TCI Chemicals. (2025, October 29). Safety Data Sheet: Methyl Fluoroacetate.
- Purdue University. (n.d.). Fluorine Safety. Retrieved from Purdue University Department of Chemistry.
- NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
Sources
- 1. acs.figshare.com [acs.figshare.com]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. file1.lookchem.com [file1.lookchem.com]
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- 9. safety.fsu.edu [safety.fsu.edu]
- 10. csub.edu [csub.edu]
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Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
